1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the difluorophenyl ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-N-methylmethanesulfonamide
- 1-(4-Fluorophenyl)-N-methylmethanesulfonamide
- 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide
Uniqueness
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H9F2NO2S |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 |
InChI Key |
XPJAZESAGQGXEV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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